Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Overview

Description

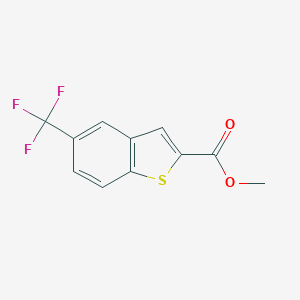

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 146137-92-0) is a fluorinated heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₁₁H₇F₃O₂S, with a molecular weight of 260.24 g/mol (calculated from atomic masses). The trifluoromethyl group imparts high electronegativity, lipophilicity, and metabolic stability, making this compound a valuable building block in pharmaceutical and agrochemical research .

The compound’s structure enables diverse reactivity, particularly in coupling reactions and electrophilic substitutions, facilitating its use in synthesizing bioactive molecules. Commercial suppliers highlight its role as a high-purity intermediate for advanced R&D .

Preparation Methods

Traditional Stepwise Synthesis

Formation of the Benzothiophene Core

The benzothiophene scaffold is typically constructed via cyclization of halogenated benzoyl precursors. A validated method involves reacting 2'-chloroacetophenone with mercaptoacetic acid under alkaline conditions :

Reaction Conditions :

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.5–1 mol%)

-

Base : 10–15% aqueous KOH

-

Temperature : 115–125°C

-

Pressure : 15–25 psi

-

Time : 3–6 hours

This yields 2-benzo[b]thiophenecarboxylic acid as an intermediate. Isolation involves acidification (HCl) and filtration, achieving 83.8% yield .

Trifluoromethylation at the 5-Position

Introducing the CF₃ group requires electrophilic or radical trifluoromethylating agents. A FeCl₃-catalyzed coupling protocol is effective :

Procedure :

-

React 3-(trifluoromethoxy)phenylmagnesium bromide with FeCl₃ (5 mol%) in THF.

-

Quench with triflic acid (2.2 eq) at 45°C for 20 hours.

-

Oxidize intermediates with H₂O₂/CF₃COOH.

Outcome :

Esterification of the Carboxylic Acid

The final step converts the acid to a methyl ester using SOCl₂ followed by methanol:

Optimized Conditions :

-

Reagent : Thionyl chloride (1.5 eq), 60°C, 2 hours.

-

Quench : Add methanol (3 eq) at 0°C, stir for 12 hours.

Modern One-Pot Domino Reactions

Catalyst-Free Three-Component Synthesis

A sustainable approach avoids transition metals and organic solvents :

Reaction Design :

-

Components : Aldehyde, 1,3-dione, and CF₃ source.

-

Solvent : Water (room temperature).

-

Time : 12–24 hours.

Advantages :

-

Scalability : Demonstrated at gram-scale without yield loss.

Microwave-Assisted Cyclization

Accelerates benzothiophene formation using microwave irradiation :

Protocol :

-

Precursors : 2-Halobenzonitriles + methyl thioglycolate.

-

Base : Triethylamine (2 eq) in DMSO.

-

Conditions : 130°C, 30 minutes.

Industrial Production Considerations

Large-Scale Cyclization Optimization

Key parameters for scaling phase-transfer-catalyzed reactions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TBAB concentration | 0.5–1 mol% | Maximizes rate |

| KOH concentration | 12–15% (w/w) | Prevents hydrolysis |

| Pressure | 15–25 psi | Enhances kinetics |

Trifluoromethylation Efficiency

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate shows promise in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. A study found that it significantly downregulated Bcl-2 expression while upregulating Bax levels, leading to enhanced cell death in HeLa cells .

- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Antiviral Activity : Preliminary studies indicate that the compound may inhibit HIV replication in vitro at micromolar concentrations, highlighting its potential as a lead compound for antiviral drug development .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

- Organic Semiconductors : Its structural features allow for incorporation into organic semiconductor devices, potentially improving their efficiency.

- Light-emitting Diodes (LEDs) : The compound's electronic characteristics could be harnessed in the design of advanced LED technologies.

Agrochemicals

In the agrochemical sector, this compound is investigated for its potential use as a pesticide or herbicide due to its biological activity against various plant pathogens .

Case Studies

Several case studies have explored the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated significant apoptosis in cancer cell lines through specific pathways involving caspase activation .

- Anti-inflammatory Mechanism : In animal models, the compound showed a marked decrease in inflammatory markers, indicating its therapeutic potential against chronic inflammatory diseases.

- Antiviral Activity : Research highlighted its ability to inhibit viral replication, suggesting pathways for further drug development targeting viral infections .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is compared to structurally related benzothiophene and heteroaromatic derivatives. Key compounds include:

Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate (CAS: 20699-85-8)

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol

- Substituents: Amino (-NH₂) at position 5.

- Properties: The electron-donating amino group enhances solubility in polar solvents and enables hydrogen bonding, making it a precursor for pharmaceutical intermediates (e.g., antimalarial or anticancer agents) .

- Applications: Used in synthesizing ethyl 5-aminobenzo[b]thiophene-2-carboxylate derivatives and as a laboratory reagent .

Ethyl 3-(1H-Pyrrol-1-yl)-5-(Trifluoromethyl)-1-Benzothiophene-2-Carboxylate

- Molecular Formula : C₁₅H₁₁F₃N₂O₂S

- Molecular Weight : 339.33 g/mol

- Substituents : Trifluoromethyl (-CF₃) at position 5 and pyrrol-1-yl at position 3.

- Properties : The pyrrole substituent introduces π-stacking capabilities, while the trifluoromethyl group enhances metabolic stability.

- Applications : A versatile building block in drug discovery, agrochemicals, and materials science due to its dual functionalization .

Methyl 5-[(2-Thienylcarbonyl)Amino]-1-Benzothiophene-2-Carboxylate (CAS: 477847-52-2)

- Molecular Formula: C₁₅H₁₁NO₃S₂

- Molecular Weight : 317.38 g/mol

- Substituents: Thienylcarbonylamino (-NHCO-thienyl) at position 5.

- Properties : The bulky thienyl group increases steric hindrance, affecting reaction kinetics.

- Applications : Explored in optoelectronic materials and as a ligand in catalysis .

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Molecular Formula: C₁₃H₁₇NO₅S

- Molecular Weight : 299.34 g/mol

- Substituents : Acetamido (-NHCOCH₃) at position 5 and methyl at position 3.

- Properties : The dual ester groups and acetamido moiety enable chelation and coordination chemistry.

- Applications : Used in synthesizing thiophene-based polymers and bioactive molecules .

Structural and Functional Analysis

Substituent Effects

Biological Activity

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can significantly influence its interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances binding affinity, which can lead to the modulation of biochemical pathways related to cell growth, differentiation, and apoptosis.

Target Enzymes

Research indicates that derivatives of benzothiophene, including this compound, have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease.

Anticholinesterase Activity

Recent studies have demonstrated that this compound exhibits potent anticholinesterase activity. This activity is essential for the development of therapeutic agents aimed at treating Alzheimer's disease. The compound's IC50 values against AChE and BChE were found to be comparable to established inhibitors like galantamine, indicating its potential as a lead compound in drug design.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 20.5 | AChE |

| This compound | 18.7 | BChE |

| Galantamine | 15.0 | AChE |

Cytotoxicity Studies

In vitro studies using SH-SY5Y neuroblastoma cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations corresponding to its IC50 values against cholinesterases. This suggests a favorable safety profile for further development as a therapeutic agent.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that benzothiophene derivatives possess neuroprotective properties by inhibiting oxidative stress pathways. This compound was shown to reduce neuronal cell death in models of oxidative stress.

- Anti-inflammatory Activity : Other research highlighted the anti-inflammatory potential of thiophene derivatives, including this compound, which inhibited pro-inflammatory cytokines in vitro.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHOGTDVUZFYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363133 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-92-0 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.